molecular formula C15H11BrN2O2S B2815076 5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide CAS No. 2034486-57-0

5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide

Cat. No. B2815076
CAS RN: 2034486-57-0
M. Wt: 363.23
InChI Key: ZFWQLHNMYUQXQT-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a bromine atom, a thiophene ring, a furan ring, and a nicotinamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions such as protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, solubility, and reactivity. For a related compound, 5-(thiophen-3-yl)furan-2-carbaldehyde, the melting point is reported to be between 57 - 59 degrees Celsius .

Scientific Research Applications

Antiprotozoal Activity

Research has demonstrated the synthesis and evaluation of compounds related to 5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide for their antiprotozoal activities. For instance, derivatives have been synthesized and tested in vitro for activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, showing promising IC50 values indicating potent antiprotozoal effects. Some of these compounds also exhibited curative effects in an in vivo mouse model for T. b. rhodesiense, highlighting their potential as therapeutic agents against protozoal infections (Ismail et al., 2003).

Antimicrobial Activity

Another area of application is in the synthesis and evaluation of compounds for their antimicrobial properties. A study involving the synthesis of derivatives, including 1H-indole-2,3-dione derivatives based on the 5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide framework, showed high antibacterial activity of the obtained derivatives, suggesting their potential for development into new antimicrobial drugs (Mageed et al., 2021).

Synthetic Applications

The compound and its analogs have been used as key intermediates in synthetic chemistry for the preparation of various biologically active molecules. For example, the synthesis of deuterium-labeled analogs for pharmacokinetic studies highlights the compound's utility in drug development and research (Ismail & Boykin, 2004). Furthermore, the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives and their evaluation for affinities to 5-HT3 and dopamine D2 receptors suggest applications in the development of new therapeutic agents for neurological disorders (Hirokawa et al., 1998).

Inhibitory Activity Against Cytochrome P-450 2A6

Research on the selective inhibition of human cytochrome P-450 2A6 by synthesized analogs demonstrates the compound's relevance in studying drug metabolism and potential drug-drug interactions. This work involves exploring the structure-activity relationship to identify potent inhibitors, which is crucial for the design of drugs with reduced metabolic liabilities (Denton et al., 2005).

Fungicidal Activity

Lastly, the design, synthesis, and evaluation of N-(thiophen-2-yl) nicotinamide derivatives for their fungicidal activities against cucumber downy mildew demonstrate the agricultural applications of these compounds. Some derivatives showed higher activity than commercial fungicides, indicating their potential as new fungicide candidates (Wu et al., 2022).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For a related compound, 5-(thiophen-3-yl)furan-2-carbaldehyde, it has been classified as a GHS07, indicating that it may cause eye irritation and may be harmful if swallowed .

properties

IUPAC Name

5-bromo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c16-12-5-11(6-17-7-12)15(19)18-8-13-1-2-14(20-13)10-3-4-21-9-10/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWQLHNMYUQXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide

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